2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid
Overview
Description
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid is a heterocyclic organic compound that features a benzimidazole core with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzimidazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-1H-benzimidazole-4-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-1H-benzimidazole-4-aldehyde.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The benzimidazole core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-1H-benzimidazole: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
1H-Benzimidazole-4-carboxylic acid: Lacks the hydroxymethyl group, affecting its biological activity and solubility.
2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and biological activity.
Uniqueness
2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7/h1-3,12H,4H2,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNRXPBINTKQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599627 | |
Record name | 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64183-70-6 | |
Record name | 2-(Hydroxymethyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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